molecular formula C14H22N6 B5967624 N'-ethyl-N,N-dimethyl-N'-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine

Cat. No.: B5967624
M. Wt: 274.36 g/mol
InChI Key: AGPULBIYIOWJMX-UHFFFAOYSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine is an organic compound with a complex structure that includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of ethylenediamine with N,N-dimethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-(1-methylpyrazol-4-yl)pyrimidine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N’-ethyl-N,N-dimethyl-N’-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: A simpler analog with similar structural features but lacking the pyrazole and pyrimidine rings.

    N-ethyl-N,N-dimethylethylenediamine: Another related compound with an ethyl group attached to the nitrogen atom.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine is unique due to the presence of both pyrazole and pyrimidine rings, which confer specific chemical properties and biological activities. These structural features make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6/c1-5-20(9-8-18(2)3)14-15-7-6-13(17-14)12-10-16-19(4)11-12/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPULBIYIOWJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C1=NC=CC(=N1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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